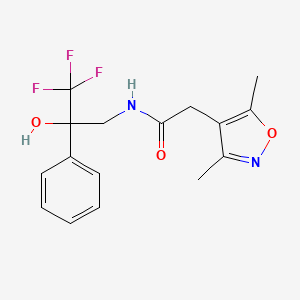

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Beschreibung

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide features a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a trifluoro-hydroxy-phenylpropyl moiety. Key structural attributes include:

- 1,2-Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2, substituted with methyl groups at positions 3 and 3.

- Acetamide linker: Bridges the oxazole and trifluoro-phenylpropyl groups, enabling conformational flexibility.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c1-10-13(11(2)24-21-10)8-14(22)20-9-15(23,16(17,18)19)12-6-4-3-5-7-12/h3-7,23H,8-9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZYUOLLPZSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Phenylpropyl Moiety: The phenylpropyl group can be introduced through a nucleophilic substitution reaction.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonates are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule, particularly in acetamide linkages, heterocyclic cores, or fluorinated/chlorinated substituents (Table 1):

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Heterocyclic Core : The target’s 1,2-oxazole ring differs from the 1,3,4-thiadiazole in compounds, which may alter electronic properties and binding affinities in biological systems.

- Fluorination : The target’s -CF₃ group (electron-withdrawing) contrasts with -Cl in 5e/5j () and -OCH₃ in 5k (), impacting lipophilicity and metabolic stability.

Physicochemical Properties

Table 2: Physical Property Comparison

Biologische Aktivität

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structure combines an oxazole moiety with a trifluorinated phenylpropyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and related studies.

Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 367.36 g/mol. The oxazole ring is known for its role in various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives often exhibit significant anticancer properties. For instance, structural analogs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), indicating potent antiproliferative effects .

Table 1: IC50 Values of Related Compounds Against HCT-116 Cells

| Compound ID | IC50 (mg/mL) |

|---|---|

| 7a | 0.12 |

| 7g | 0.12 |

| 7d | 0.81 |

The proposed mechanism of action for oxazole-containing compounds involves modulation of key signaling pathways associated with cancer cell survival. For example, these compounds may inhibit the HSP90 and TRAP1 pathways, leading to enhanced apoptosis in cancerous cells . Additionally, they can interfere with the NF-kB signaling pathway, which is crucial for cellular proliferation and survival.

Pharmacokinetic Properties

The trifluoromethyl group in the compound may enhance its pharmacokinetic profile by improving membrane permeability and metabolic stability. This characteristic is crucial for increasing bioavailability and therapeutic efficacy in vivo.

Case Studies

While direct case studies on 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide are scarce, analogous compounds have demonstrated promising results in preclinical trials. For example:

- Neuroprotection in Zebrafish Models : Compounds similar in structure have shown reduced toxicity compared to established drugs like donepezil in zebrafish models while effectively modulating neuroinflammatory pathways .

- Anticancer Efficacy in Cell Lines : Various oxazole derivatives were tested against different cancer cell lines and exhibited selective cytotoxicity towards malignant cells without affecting normal cells significantly .

Q & A

Q. What are the standard synthetic routes for synthesizing the compound, and what key reagents are involved?

The compound is typically synthesized via amide coupling. For example:

- Step 1 : Reacting a substituted oxazole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4 hours), monitored by TLC .

- Step 2 : Coupling the intermediate with a trifluoro-hydroxy-phenylpropylamine derivative using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in tetrahydrofuran (THF) at 0–20°C .

- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (petroleum ether) .

Q. What analytical techniques are commonly employed to confirm structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify functional groups and stereochemistry .

- Mass Spectrometry : ESI/APCI-MS for molecular ion confirmation (e.g., m/z 428.3 [M+H]⁺) .

- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration, particularly for chiral centers .

Q. What purification strategies are effective for isolating the compound from reaction byproducts?

- Recrystallization : Use polar/non-polar solvent pairs (e.g., ethyl acetate/petroleum ether) to isolate crystalline products .

- Column Chromatography : Silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) .

- Chiral Separation : Supercritical Fluid Chromatography (SFC) with Chiralpak® columns (e.g., OD or IC) for enantiomer resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during amide bond formation?

- Stoichiometry : Use a 1.2–1.5 molar excess of coupling agents (e.g., HATU) and amines to drive the reaction .

- Temperature Control : Initiate reactions at 0°C to minimize side reactions, then warm to room temperature .

- Solvent Selection : THF or DMF improves solubility of hydrophobic intermediates, reducing aggregation .

- Base Choice : DIPEA or Na₂CO₃ aids in deprotonation while minimizing racemization .

Q. What methodologies are recommended for resolving stereoisomers of the compound?

- Chiral SFC/HPLC : Use Chiralpak® IC or OD columns with CO₂/MeOH mobile phases (e.g., 30:70 isocratic) at 35–40°C and 100 bar pressure .

- Dynamic Resolution : Introduce chiral auxiliaries during synthesis to bias stereochemistry .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

- Cross-Validation : Compare NMR and MS data with published spectra (e.g., δ 7.69 ppm for NH in ¹H NMR) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; adjust recrystallization solvents if needed .

- Crystallographic Confirmation : Resolve ambiguous peaks via single-crystal X-ray analysis .

Q. What in vitro models are suitable for evaluating biological activity, and how should assays be designed?

- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure EC₅₀ via calcium flux or cAMP assays .

- Dose-Response Studies : Test 10⁻⁶–10⁻¹² M concentrations in triplicate, normalized to vehicle controls .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can computational chemistry predict the compound’s reactivity or target interactions?

- Molecular Docking : Use AutoDock Vina to model binding to protein targets (e.g., kinases) based on similar oxazole derivatives .

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using Hammett constants .

- DFT Calculations : Optimize transition states for key reactions (e.g., amide coupling) at the B3LYP/6-31G* level .

Methodological Considerations for Data Contradictions

Q. How to troubleshoot low yields in large-scale syntheses?

Q. What experimental designs minimize variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.